molecular formula C13H13Cl2NO B11179764 2,5-dichloro-N,N-di(prop-2-en-1-yl)benzamide

2,5-dichloro-N,N-di(prop-2-en-1-yl)benzamide

Cat. No.: B11179764
M. Wt: 270.15 g/mol
InChI Key: BOAQUQGCNFKITA-UHFFFAOYSA-N
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Description

2,5-dichloro-N,N-di(prop-2-en-1-yl)benzamide is an organic compound with a complex structure that includes a benzamide core substituted with two chlorine atoms and two prop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N,N-di(prop-2-en-1-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with prop-2-en-1-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N,N-di(prop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the benzamide ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

2,5-dichloro-N,N-di(prop-2-en-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N,N-di(prop-2-en-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N,N-di(prop-2-en-1-yl)benzamide is unique due to its specific substitution pattern and the presence of two prop-2-en-1-yl groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H13Cl2NO

Molecular Weight

270.15 g/mol

IUPAC Name

2,5-dichloro-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C13H13Cl2NO/c1-3-7-16(8-4-2)13(17)11-9-10(14)5-6-12(11)15/h3-6,9H,1-2,7-8H2

InChI Key

BOAQUQGCNFKITA-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC=C)C(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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